molecular formula C9H5N3O B1421378 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile CAS No. 1190319-27-7

3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile

Cat. No.: B1421378
CAS No.: 1190319-27-7
M. Wt: 171.16 g/mol
InChI Key: LSXUGDWXGMGLLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Geometry and Crystallographic Analysis

The molecular geometry of 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile is defined by its bicyclic core structure with the molecular formula C9H5N3O and a molecular weight of 171.16 grams per mole. The compound is registered under Chemical Abstracts Service number 1190319-27-7, providing a unique identifier for this specific pyrrolopyridine derivative. The structural architecture consists of a fused pyrrole-pyridine system where the nitrogen atom of the pyridine ring is positioned to create the [3,2-b] fusion pattern, distinguishing it from other pyrrolopyridine isomers such as the [2,3-b] and [2,3-c] variants.

Crystallographic analysis of related pyrrolopyridine compounds provides valuable insights into the structural characteristics of this molecular family. Studies on similar bicyclic systems have demonstrated that pyrrolopyridine cores typically adopt planar configurations due to the aromatic nature of both constituent rings. The planarity is maintained across the entire bicyclic system, with maximum deviations from planarity typically remaining below 0.05 Angstroms for ring carbon atoms. This structural rigidity contributes to the stability and unique electronic properties of the compound.

The formyl group at position 3 introduces additional structural complexity through its carbonyl functionality, which can participate in intermolecular hydrogen bonding interactions. Similarly, the carbonitrile group at position 5 provides a linear geometry that extends from the aromatic core, contributing to the overall molecular shape and potential binding interactions. Crystallographic data from related compounds suggest that these functional groups maintain their expected geometries while being influenced by the electron-withdrawing nature of the pyrrolopyridine core.

Electronic Structure and Orbital Configuration

The electronic structure of this compound is characterized by the unique combination of electron-rich pyrrole and electron-deficient pyridine components within the fused ring system. Density Functional Theory calculations on similar pyrrolopyridine systems have provided detailed insights into the electronic configuration and frontier molecular orbital characteristics. The Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energy gap plays a crucial role in determining the electronic and optical properties of these compounds.

The presence of multiple nitrogen atoms within the bicyclic framework creates distinct electronic environments that influence the overall charge distribution throughout the molecule. The pyridine nitrogen introduces electron-withdrawing character, while the pyrrole nitrogen contributes electron-donating properties, resulting in a balanced electronic system with unique reactivity patterns. The formyl group at position 3 further modifies the electronic structure through its carbonyl functionality, which acts as both an electron-withdrawing group and a potential site for nucleophilic attack.

Computational studies on related pyrrolopyridine derivatives have revealed that the frontier orbitals are typically delocalized across the entire bicyclic system, with significant contributions from both nitrogen atoms. The carbonitrile group at position 5 introduces additional electronic perturbation through its triple bond character and terminal nitrogen atom, creating a localized region of high electron density that can influence intermolecular interactions and reactivity patterns.

The electronic configuration also affects the compound's spectroscopic properties, particularly in the ultraviolet-visible region where electronic transitions between frontier orbitals occur. These transitions are characteristic of the pyrrolopyridine chromophore and can be modified by the presence of substituents such as the formyl and carbonitrile groups.

Tautomeric Behavior and Protonation States

The tautomeric behavior of pyrrolopyridine derivatives, including this compound, is influenced by the presence of multiple nitrogen atoms and the overall electronic structure of the bicyclic system. Studies on related compounds such as 1,2-dihydropyrrolo[2,3-b]pyridin-3-one have demonstrated significant tautomeric equilibria that depend on solvent conditions and protonation states. These studies reveal that pyrrolopyridine systems can exist in multiple tautomeric forms, with the preferred form being highly dependent on environmental conditions.

In neutral conditions, the compound exists primarily in its canonical form with the pyrrole nitrogen maintaining its characteristic hydrogen atom. However, under acidic conditions, protonation can occur at multiple sites within the molecule, leading to different tautomeric species. The pyridine nitrogen represents a primary protonation site due to its basicity, while the formyl oxygen can also participate in protonation equilibria under strongly acidic conditions.

Nuclear Magnetic Resonance spectroscopy studies on related pyrrolopyridine compounds have shown that protonation leads to characteristic chemical shift changes, particularly for protons adjacent to the protonation sites. The tautomeric behavior is also influenced by the presence of the carbonitrile group, which can stabilize certain tautomeric forms through electronic effects and potential hydrogen bonding interactions.

Solvent effects play a crucial role in determining the tautomeric equilibrium, with polar protic solvents generally favoring forms that can participate in hydrogen bonding interactions. The formyl group adds another dimension to the tautomeric behavior, as it can potentially participate in keto-enol equilibria, although this is less common in aromatic systems compared to aliphatic analogs.

Comparative Analysis with Related Pyrrolopyridine Derivatives

The structural characteristics of this compound can be better understood through comparison with other pyrrolopyridine isomers and derivatives. The [3,2-b] fusion pattern distinguishes this compound from the more commonly studied [2,3-b] pyrrolopyridines, such as 1H-pyrrolo[2,3-b]pyridine-5-carbonitrile, which has the same functional groups but a different ring fusion arrangement. This difference in fusion pattern significantly affects the electronic distribution and reactivity patterns of the compounds.

Compared to 3-formyl-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile, which represents the [2,3-c] isomeric form, the [3,2-b] compound exhibits different electronic properties due to the altered position of the pyridine nitrogen relative to the formyl and carbonitrile substituents. The [2,3-c] isomer has a molecular weight of 171.16 grams per mole, identical to the [3,2-b] form, but the spatial arrangement of atoms creates distinct chemical environments.

Studies on pyrrolo[3,2-c]pyridine derivatives have demonstrated that these compounds can exhibit potent biological activities, with some showing inhibitory effects against specific kinases. The [3,2-b] isomer may exhibit different biological profiles due to its unique structural arrangement, although specific biological data for this compound requires further investigation.

The presence of both formyl and carbonitrile groups on the pyrrolopyridine core creates a compound with multiple reactive sites, distinguishing it from simpler derivatives such as 1H-pyrrolo[3,2-b]pyridine-6-carbonitrile, which contains only the carbonitrile functionality. The formyl group introduces additional complexity in terms of reactivity and potential for further chemical modification, making this compound a valuable intermediate for synthetic applications.

Structural studies on related pyrrolopyridine derivatives, such as 1H-pyrrolo[3,2-b]pyridine-3,7-diamine, reveal that substitution patterns significantly influence the overall molecular properties. The amino substituents in this related compound create different electronic environments compared to the formyl and carbonitrile groups, highlighting the importance of functional group selection in determining the final properties of pyrrolopyridine derivatives.

Table 1: Comparative Molecular Data for Pyrrolopyridine Derivatives

Compound Molecular Formula Molecular Weight CAS Number Fusion Pattern
This compound C9H5N3O 171.16 1190319-27-7 [3,2-b]
1H-pyrrolo[2,3-b]pyridine-5-carbonitrile C8H5N3 143.15 517918-95-5 [2,3-b]
3-formyl-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile C9H5N3O 171.16 1190309-91-1 [2,3-c]
1H-pyrrolo[3,2-b]pyridine-6-carbonitrile C8H5N3 143.15 944937-79-5 [3,2-b]

Properties

IUPAC Name

3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3O/c10-3-7-1-2-8-9(12-7)6(5-13)4-11-8/h1-2,4-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSXUGDWXGMGLLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN2)C=O)N=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80676848
Record name 3-Formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190319-27-7
Record name 3-Formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis Pathways Starting from Pyrrole Derivatives

a. Knoevenagel Condensation Followed by Functional Group Transformations

A prominent route involves starting with substituted pyrrole derivatives, which undergo a Knoevenagel condensation to introduce a carboxylic acid moiety. This intermediate is then converted into an azide group, followed by a Curtius rearrangement to form the pyrrolo[3,2-b]pyridine core with an aldehyde functionality at position 3.

Key Steps:

This method was successfully employed in recent research, yielding the core structure with high regioselectivity and functional group compatibility.

b. Cyclization from 2-Substituted Pyrroles

Another approach involves cyclization of 2-substituted pyrroles with suitable aldehyde or nitrile precursors. The process typically includes the following:

This route benefits from high yields and straightforward reaction conditions, especially when starting with commercially available pyrrole derivatives.

Synthesis from Pyridine Precursors

a. Condensation of Hydroxypyridines with Pyrrole Fragments

Recent innovations have demonstrated the synthesis of pyrrolo[3,2-b]pyridine derivatives starting from substituted hydroxypyridines. The key steps include:

This pathway allows for structural diversity and functionalization, making it suitable for generating various derivatives, including the target compound.

b. Sequential Functionalization of 2- and 4-Substituted Hydroxypyridines

The synthesis involves:

Specific Research Findings and Patent Data

Method Starting Material Key Reactions Yield References
Knoevenagel + Azide + Curtius Substituted pyrrole derivatives Knoevenagel condensation, azide formation, Curtius rearrangement Moderate to high ,
Cyclization from Pyrrole Derivatives 2-Substituted pyrroles Intramolecular cyclization, dehydration, nitrile addition High ,
Condensation from Hydroxypyridines Hydroxypyridines + pyrrole fragments Condensation, oxidation, formylation, nitrile substitution Variable ,

Notable Research Findings

  • Patents indicate the use of multi-step routes involving azide intermediates and Curtius rearrangement to efficiently introduce the formyl group at the 3-position of the fused ring system.
  • Recent publications have demonstrated the versatility of starting from pyrrole derivatives, with yields ranging from 50% to 80%, depending on the specific substituents and reaction conditions.
  • Innovative pathways starting from pyridine precursors enable regioselective synthesis, with the advantage of structural diversity for medicinal chemistry applications.

Summary of Preparation Methods

Method Type Advantages Disadvantages Typical Yield Range
Pyrrole-based synthesis High regioselectivity, versatile Multi-step, requires azide and rearrangement steps 50-80%
Pyridine-based synthesis Structural diversity, regioselectivity Requires multiple condensation steps 40-70%
Direct functionalization Simpler, fewer steps Limited scope, regioselectivity issues 30-60%

Chemical Reactions Analysis

Types of Reactions

3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid under appropriate conditions.

    Reduction: The carbonitrile group can be reduced to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: 3-carboxy-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile.

    Reduction: 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

A. Inhibitors of SGK-1 Kinase

One of the significant applications of 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile is its role as an inhibitor of serum/glucocorticoid-regulated kinase 1 (SGK-1). SGK-1 is involved in renal and cardiovascular diseases, making it a target for therapeutic intervention. Compounds derived from this pyrrolopyridine framework have been shown to modulate SGK-1 activity, potentially offering new treatments for conditions like chronic renal disease and cardiovascular remodeling .

B. Anticancer Activity

Recent studies have highlighted the compound's effectiveness as a reversible-covalent inhibitor targeting the FGFR4 kinase, which is implicated in hepatocellular carcinoma (HCC). A notable derivative demonstrated high potency against both wild-type and mutant variants of FGFR4, with IC50 values in the nanomolar range. This suggests that this compound and its derivatives could serve as promising leads in anticancer drug development .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical pathways. For instance, reactions involving pyrrolopyridine derivatives with different substituents can yield compounds with enhanced biological activity. The ability to modify the structure allows for the exploration of numerous derivatives that may exhibit improved efficacy against specific biological targets .

Biological Evaluation

A. Case Studies

Several studies have investigated the biological properties of this compound:

  • Study on HCC Treatment: A series of derivatives were evaluated for their antiproliferative effects on HCC cell lines (e.g., Hep3B, JHH-7). The results indicated significant growth inhibition at low concentrations, supporting their potential as therapeutic agents .
  • SGK-1 Inhibition Studies: Research demonstrated that specific derivatives could effectively inhibit SGK-1 activity in vitro, leading to decreased sodium retention in renal cells, which is crucial for managing electrolyte balance .

Data Summary Table

Below is a summary table highlighting key findings related to the applications of this compound.

Application AreaKey FindingsReferences
SGK-1 Kinase InhibitionPotential treatment for renal and cardiovascular diseases
Anticancer ActivityEffective against FGFR4 in HCC; low IC50 values
SynthesisVarious pathways yield active derivatives

Mechanism of Action

The mechanism of action of 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival. By inhibiting these receptors, the compound can induce apoptosis in cancer cells and inhibit their migration and invasion .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key structural analogues and their properties:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications References
3-Formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile 3-CHO, 5-CN C₉H₅N₃O 175.16 High reactivity for derivatization; drug discovery intermediate .
7-Chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile 7-Cl, 1-CH₃, 5-CN C₉H₆ClN₃ 191.62 Enhanced stability; precursor for Suzuki couplings .
2-Oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile 2-O, 5-CN C₈H₅N₃O 159.15 Improved solubility; explored as a kinase inhibitor scaffold .
4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile 4-Cl, 5-CN (isomeric core) C₈H₄ClN₃ 177.59 Distinct regiochemistry; antiviral activity .
Thieno[3,2-b]pyridine-5-carbonitrile derivatives Fused thiophene core C₈H₄N₂S 160.19 Enhanced π-conjugation; optoelectronic applications .
Pyrazolo[3,4-b]pyridine-5-carbonitrile Pyrazole-fused core C₇H₃N₅ 157.13 Anti-proliferative activity; targets cancer cell lines .

Key Research Findings

  • Synthetic Efficiency : The 7-chloro-1-methyl analogue is synthesized in 98% yield via iodomethane alkylation, highlighting scalability .
  • Solubility Challenges : 2-Oxo derivatives exhibit higher aqueous solubility (≥10 mg/mL) compared to the hydrophobic 3-formyl parent compound .
  • Regiochemical Impact : 4-Chloro-pyrrolo[2,3-b]pyridine-5-carbonitrile shows distinct binding affinities compared to 3-formyl-pyrrolo[3,2-b]pyridine analogues, emphasizing the role of substitution patterns .

Biological Activity

3-Formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile is a heterocyclic compound characterized by the presence of both pyrrole and pyridine rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a fibroblast growth factor receptor (FGFR) inhibitor. This article reviews the biological activity of this compound, including its mechanism of action, pharmacokinetics, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₆N₂O, with a molecular weight of 146.15 g/mol. Its structure features a formyl group (-CHO) and a carbonitrile group (-C≡N), contributing to its reactivity and biological activity.

Target of Action

The primary target of this compound is the fibroblast growth factor receptors (FGFRs). These receptors play crucial roles in various cellular processes, including proliferation, differentiation, and survival. The compound has shown potent inhibitory effects on FGFR1, FGFR2, and FGFR3.

Mode of Action

The compound inhibits FGFR activity by binding to the receptor's active site, disrupting downstream signaling pathways such as:

  • RAS–MEK–ERK pathway
  • Phospholipase C-gamma (PLCγ) pathway
  • Phosphoinositide 3-kinase (PI3K)–Akt pathway

This inhibition leads to decreased cancer cell proliferation and increased apoptosis in various cancer cell lines .

Pharmacokinetics

Due to its low molecular weight and favorable chemical properties, this compound exhibits good bioavailability and permeability across biological membranes. These characteristics make it a promising candidate for further development in cancer therapy .

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown that it effectively inhibits the proliferation of various cancer cell lines by targeting FGFRs. For instance:

  • IC50 values for FGFR inhibition range from 1.9 mM to lower concentrations depending on the specific receptor isoform targeted .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity. Preliminary studies indicate that it may exhibit inhibitory effects against certain pathogens, although specific data on minimum inhibitory concentrations (MIC) are still being compiled .

Case Studies

A case study involving the synthesis and evaluation of derivatives based on this compound highlighted its potential as a selective FGFR inhibitor. The study reported the synthesis of several analogs which showed enhanced potency against cancer cell lines compared to the parent compound .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other nitrogen-containing heterocycles like indole derivatives and pyrrolo[2,3-b]pyridine compounds. While these compounds share structural similarities, the unique substitution pattern in this compound confers distinct biological properties that enhance its effectiveness as an FGFR inhibitor .

Compound TypeTarget ActivityNotable Features
This compoundFGFR InhibitionPotent against multiple FGFR isoforms
Indole DerivativesVarious Biological ActivitiesBroad spectrum but less specific than pyrrolos
Pyrrolo[2,3-b]pyridinesKinase InhibitionSimilar core structure but different efficacy

Q & A

Q. What are the common synthetic routes for 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis of pyrrolopyridine derivatives often involves cyclization or condensation reactions. For example, 1H-pyrrolo[3,2-b]pyridine-6-carbonitrile can be synthesized via cyclization of 2-amino-1H-pyrrole with carbonitriles under acidic conditions (e.g., acetic acid) . To optimize yield for the formyl derivative, reaction parameters such as temperature (e.g., maintaining 323 K for 12–24 hours), solvent polarity, and stoichiometry of reagents (e.g., excess formylating agents) should be systematically tested. Post-synthetic purification via recrystallization (e.g., ethanol/water mixtures) enhances purity, as demonstrated in related pyrazolopyridine syntheses (69% yield after recrystallization) .

Q. How is X-ray crystallography utilized to determine the molecular conformation of this compound derivatives?

  • Methodological Answer : X-ray crystallography resolves bond lengths, angles, and non-covalent interactions. For example, in a related pyrazolopyridine carbonitrile, the pyrazole ring system was nearly planar (dihedral angle = 2.56° with the phenyl group), and hydrogen bonds (N–H⋯O) formed centrosymmetric dimers with R2<sup>2</sup>(12) motifs . Key steps include:
  • Data Collection : MoKα radiation (λ = 0.71073 Å), θ range = 4.1–32.4°, and refinement of hydrogen atoms via Fourier difference maps.
  • Parameters : Monoclinic P21/c space group with a = 5.1450 Å, b = 15.1359 Å, c = 19.5828 Å, β = 96.547°, and Z = 4 .
ParameterValue
Crystal SystemMonoclinic
Space GroupP21/c
Volume (ų)1515.05
Density (g/cm³)1.277

Advanced Research Questions

Q. What role do non-covalent interactions (e.g., N–H⋯O hydrogen bonds, π-π stacking) play in stabilizing the crystal lattice of related pyrrolopyridine carbonitriles?

  • Methodological Answer : Non-covalent interactions critically influence packing and stability. In pyrazolopyridine analogs:
  • Hydrogen Bonds : N–H⋯O interactions form dimers (bond length ~2.8–3.0 Å), contributing to lattice cohesion .
  • π-π Stacking : Aromatic rings (e.g., pyrazole and phenyl) exhibit centroid distances of 3.5726 Å, enhancing thermal stability .
    Computational tools (e.g., Mercury Software) can map these interactions, while Hirshfeld surface analysis quantifies their contributions to crystal entropy .

Q. How can discrepancies in reported biological activities of pyrrolopyridine carbonitriles be systematically addressed through SAR studies?

  • Methodological Answer : Structure-activity relationship (SAR) studies should correlate substituent effects with bioactivity. For example:
  • Lipophilicity : Pyrazolopyridine derivatives with logP values >2.5 show enhanced membrane permeability, as seen in anti-proliferative agents .
  • Functional Groups : The formyl group at position 3 may act as a hydrogen bond acceptor, while the nitrile at position 5 influences electron-withdrawing effects.
    Systematic variation of substituents (e.g., alkyl chains, halogens) followed by in vitro assays (e.g., IC50 measurements in cancer cell lines) can resolve activity contradictions .

Q. What computational methods are recommended to predict the reactivity of the formyl and nitrile groups in this compound for further functionalization?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) can map electrostatic potential surfaces to identify nucleophilic/electrophilic sites. For instance:
  • Formyl Group : High electrophilicity at the carbonyl carbon facilitates Schiff base formation with amines.
  • Nitrile Group : Polarizable triple bond enables click chemistry (e.g., Huisgen cycloaddition).
    Molecular docking (AutoDock Vina) can further predict binding affinities when modifying these groups for target proteins .

Data Contradiction Analysis

Q. How should researchers address conflicting crystallographic data on pyrrolopyridine derivatives?

  • Methodological Answer : Discrepancies in bond angles or packing motifs may arise from experimental conditions (e.g., temperature, radiation source). To mitigate:
  • Validate data against high-resolution structures (R-factor < 0.05).
  • Cross-reference with spectroscopic data (e.g., IR for hydrogen bonding, NMR for conformation).
    For example, a dihedral angle variation of ±0.5° in related compounds could reflect solvent-induced lattice strain .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.